

Analytical Standards for Fast Yellow AB: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Yellow AB

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Introduction

Fast **Yellow AB**, also known by its E number E105 and CAS number 2706-28-7, is a synthetic azo dye.[1] Historically used as a food colorant, its application in food products has been discontinued in Europe and the USA due to toxicological concerns.[2][3] It is still utilized in the textile industry, cosmetics, and as a biological stain.[1] Accurate and reliable analytical methods are crucial for monitoring its presence in various matrices to ensure consumer safety and regulatory compliance.

This document provides detailed application notes and protocols for the analysis of Fast **Yellow AB** using common analytical techniques, including High-Performance Liquid Chromatography (HPLC), UV-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS).

Physicochemical Properties

A summary of the key physicochemical properties of Fast **Yellow AB** is presented in the table below.

Property	Value	Reference
Synonyms	Acid Yellow 9, C.I. 13015, Food Yellow 2	[1]
CAS Number	2706-28-7	[1]
Molecular Formula	C ₁₂ H ₉ N ₃ Na ₂ O ₆ S ₂	[1]
Molecular Weight	401.3 g/mol	[1]
Appearance	Yellow to orange powder	[1]
Water Solubility	Soluble	[1]
Maximum Absorbance (λ _{max})	~420 nm	[1][4]
Melting Point	102-104°C	[5]

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for the sensitive and specific determination of Fast **Yellow AB**.^[1] It is often coupled with a UV-Vis or Diode Array Detector (DAD) for quantification and can be combined with mass spectrometry (HPLC-MS) for enhanced specificity and identification of degradation products.^[1]

Experimental Protocol: HPLC Analysis of Fast Yellow AB

Objective: To quantify Fast **Yellow AB** in a sample matrix using reversed-phase HPLC with UV detection.

Instrumentation:

- Standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).^[1]
- Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μm particle size).^[1]

Reagents:

- Acetonitrile (HPLC grade)

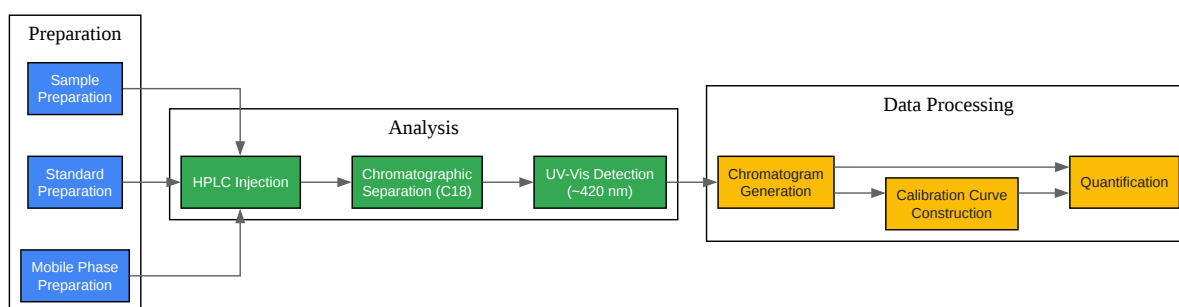
- Methanol (HPLC grade)
- Ammonium acetate
- Deionized water
- Fast **Yellow AB** analytical standard

Procedure:

- Mobile Phase Preparation:
 - Prepare a buffer solution (e.g., 20 mM ammonium acetate in water).[\[1\]](#)
 - The mobile phase typically consists of a gradient elution using the aqueous buffer and an organic solvent like acetonitrile or methanol.[\[1\]](#)
- Standard Solution Preparation:
 - Accurately weigh a precise amount of Fast **Yellow AB** analytical standard.
 - Dissolve it in the mobile phase or a suitable solvent to prepare a stock solution of known concentration (e.g., 100 µg/mL).
 - Prepare a series of calibration standards by diluting the stock solution.
- Sample Preparation:
 - Sample preparation is matrix-dependent. For liquid samples like drinks, filtration through a 0.45 µm filter may be sufficient.[\[6\]](#)
 - For solid samples, an extraction step may be necessary. Solid-phase extraction (SPE) can be used to remove interfering substances and concentrate the analyte.[\[1\]](#)
- Chromatographic Conditions:
 - Column: C18 reversed-phase column.[\[1\]](#)[\[7\]](#)

- Mobile Phase: Gradient elution with an aqueous buffer and organic solvent.[1][7] The specific gradient program will depend on the sample matrix and desired separation.[1]
- Flow Rate: Typically 1.0 mL/min.
- Injection Volume: 10-20 μL .
- Column Temperature: Ambient or controlled (e.g., 30 $^{\circ}\text{C}$).
- Detection: UV detection at the maximum absorbance wavelength (λ_{max}) of Fast **Yellow AB**, which is approximately 420 nm.[1][4]
- Analysis:
 - Inject the calibration standards to construct a calibration curve by plotting peak area versus concentration.
 - Inject the prepared sample solutions.
 - Determine the concentration of Fast **Yellow AB** in the sample by comparing its peak area to the calibration curve.

HPLC Analysis Workflow



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Caption: General workflow for the HPLC analysis of Fast **Yellow AB**.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a simpler and more cost-effective method for the quantification of Fast **Yellow AB**, particularly in less complex matrices.^[1]

Experimental Protocol: Spectrophotometric Determination of Fast Yellow AB

Objective: To determine the concentration of Fast **Yellow AB** in a clear liquid sample using UV-Vis spectroscopy.

Instrumentation:

- UV-Vis Spectrophotometer

Reagents:

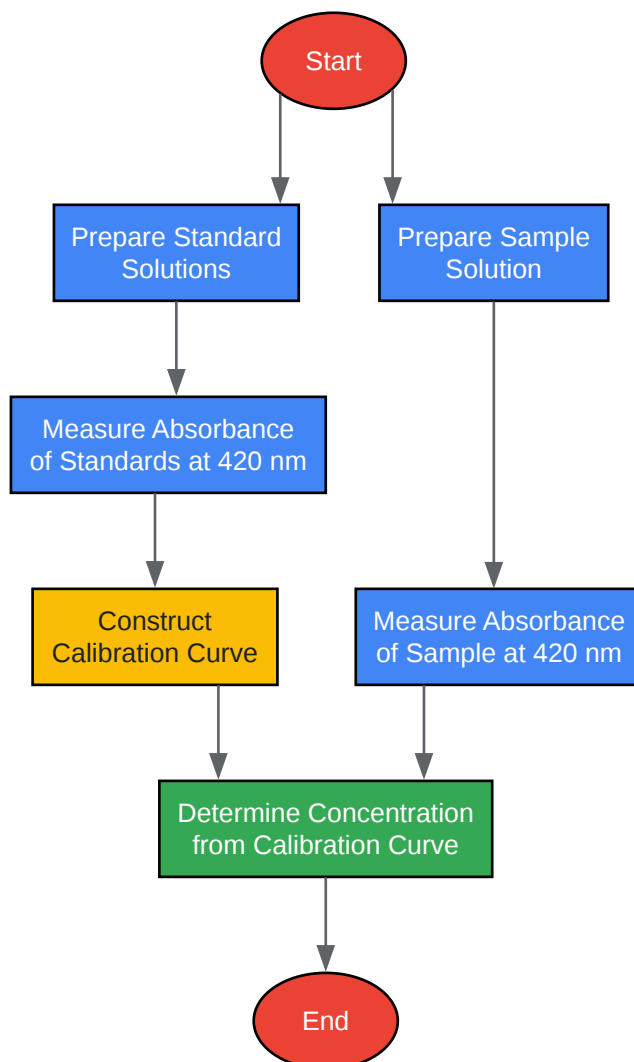
- Deionized water or a suitable buffer
- Fast **Yellow AB** analytical standard

Procedure:

- Standard Solution Preparation:
 - Prepare a stock solution of Fast **Yellow AB** of known concentration in deionized water or the chosen buffer.
 - Prepare a series of standard solutions of decreasing concentrations by serial dilution.
- Calibration Curve Construction:
 - Measure the absorbance of each standard solution at the maximum absorbance wavelength (λ_{max}) of approximately 420 nm.^{[1][4]}

- Plot a calibration curve of absorbance versus concentration.
- Sample Analysis:
 - Prepare the sample solution, performing any necessary dilutions to ensure the absorbance falls within the linear range of the calibration curve.
 - Measure the absorbance of the sample solution at 420 nm.
 - Determine the concentration of Fast **Yellow AB** in the sample by interpolating its absorbance on the calibration curve.

UV-Vis Spectroscopy Workflow



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Caption: Workflow for the spectrophotometric determination of Fast **Yellow AB**.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the identity of Fast **Yellow AB** and for identifying its degradation products.^[8] It is typically used in conjunction with a separation technique like HPLC (LC-MS).

Analytical Approach: LC-MS/MS

Objective: To confirm the molecular weight and fragmentation pattern of Fast **Yellow AB**.

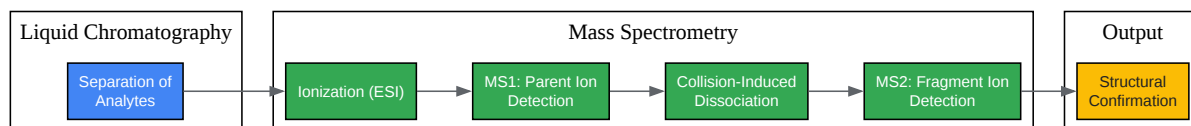
Instrumentation:

- Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.^[8]

Procedure:

- Sample Introduction: A solution of Fast **Yellow AB** is introduced into the ESI source.
- Ionization: Electrospray ionization in negative-ion mode is suitable for sulfonated azo dyes like Fast **Yellow AB**. The expected molecular ions would be $[M-2Na+2H]^{2-}$ or $[M-Na+H]^{-}$.^[8]
- Mass Analysis (MS1): The mass-to-charge ratio of the parent ion is determined.
- Fragmentation (MS/MS): Tandem mass spectrometry can be used to induce fragmentation. A key fragmentation pathway for azo dyes is the cleavage of the azo bond ($-N=N-$).^[8]
- Fragment Ion Analysis (MS2): The mass-to-charge ratios of the resulting fragment ions are determined, providing structural information.

Logical Relationship in LC-MS/MS Analysis



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Caption: Logical flow of analysis in an LC-MS/MS experiment for Fast **Yellow AB**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While detailed, specific NMR data for Fast **Yellow AB** is not readily available in the provided search results, general expected chemical shift regions can be estimated for structural confirmation.^[8]

Estimated ^1H and ^{13}C NMR Chemical Shifts

Nucleus	Functional Group	Estimated Chemical Shift (ppm)
^1H NMR	Aromatic Protons	6.5 - 8.5
-NH ₂ Protons	Broad signal, concentration and solvent dependent	
^{13}C NMR	Aromatic Carbons	110 - 150
Carbon attached to -SO ₃ ⁻	May be shifted downfield	
Carbon attached to -N=N-	May be shifted downfield	

Experimental Protocol: NMR Spectroscopy

Objective: To acquire ^1H and ^{13}C NMR spectra of Fast **Yellow AB** for structural confirmation.

Materials:

- Fast **Yellow AB**

- NMR spectrometer
- NMR tubes
- Deuterated solvent (e.g., D₂O or DMSO-d₆)
- Internal standard (e.g., TMS or DSS)

Procedure:

- **Sample Preparation:** Dissolve an appropriate amount of Fast **Yellow AB** in a deuterated solvent in an NMR tube. Add a small amount of an internal standard.[8]
- **Spectral Acquisition:** Tune and shim the NMR spectrometer. Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum, which may require longer acquisition times.[8]
- **Data Analysis:** Integrate the signals in the ¹H NMR spectrum to determine proton ratios. Correlate the chemical shifts in both spectra to the molecular structure.[8]

Conclusion

The analytical methods described provide a robust framework for the detection, quantification, and structural confirmation of Fast **Yellow AB**. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and the need for structural information. For routine quantification in simple matrices, UV-Vis spectroscopy is a viable option. For more complex samples and regulatory purposes, HPLC with UV or MS detection is the preferred method.

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- To cite this document: BenchChem. [Analytical Standards for Fast Yellow AB: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669018#analytical-standards-for-fast-yellow-ab]

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